2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine

Hedgehog pathway Smoothened antagonist Structure–activity relationship

2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 1548423-70-6, molecular formula C₁₄H₁₀F₂N₂, MW 244.24 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its versatility across kinase inhibition, antimicrobial, and anticancer applications. The compound features a 2,6-difluorophenyl substituent at the imidazole C2 position and a methyl group at the C8 position of the fused pyridine ring, yielding a specific substitution pattern with distinct electronic, steric, and physicochemical properties relative to its positional isomers and non-fluorinated analogs.

Molecular Formula C14H10F2N2
Molecular Weight 244.24 g/mol
Cat. No. B13677522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine
Molecular FormulaC14H10F2N2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=C(C=CC=C3F)F
InChIInChI=1S/C14H10F2N2/c1-9-4-3-7-18-8-12(17-14(9)18)13-10(15)5-2-6-11(13)16/h2-8H,1H3
InChIKeyLGHXREBHMIWJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 1548423-70-6): Structural Identity and Procurement Baseline


2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 1548423-70-6, molecular formula C₁₄H₁₀F₂N₂, MW 244.24 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its versatility across kinase inhibition, antimicrobial, and anticancer applications . The compound features a 2,6-difluorophenyl substituent at the imidazole C2 position and a methyl group at the C8 position of the fused pyridine ring, yielding a specific substitution pattern with distinct electronic, steric, and physicochemical properties relative to its positional isomers and non-fluorinated analogs [1].

Why 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2-a]pyridine scaffold tolerates diverse substitution patterns, but the precise positioning of the methyl group and the 2,6-difluorophenyl moiety governs both target recognition and drug-like properties in a manner that is non-interchangeable. Published structure–activity relationship (SAR) data on the 8-methylimidazo[1,2-a]pyridine chemotype demonstrate that relocating or removing the C8 methyl group causes a dramatic loss of biological potency—exceeding 200-fold in Hedgehog pathway inhibition assays—while altering the fluorine substitution pattern on the 2-aryl ring simultaneously modulates target binding affinity, metabolic stability, and P-glycoprotein recognition [1][2]. Consequently, substituting this compound with a 5-methyl, 6-methyl, or non-fluorinated analog cannot be assumed to preserve biological activity or pharmacokinetic behavior without explicit experimental re-validation [1][2].

Quantitative Differentiation Evidence for 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine vs. Closest Analogs


C8 Methyl Group Is a Critical Potency Determinant: >200-Fold Activity Loss Upon Deletion or Relocation

In the MS-0022 chemotype series, the 8-methyl substituent on the imidazo[1,2-a]pyridine core is essential for potent Smoothened (SMO) antagonism. The reference compound MS-0022, bearing the intact 8-methylimidazo[1,2-a]pyridine scaffold with a 2-bromophenyl group at C2, inhibited Shh-Light II (Shh-L2) cell signaling with an IC₅₀ of 100 nM [1]. In contrast, MS-0011, where the 8-methylimidazo[1,2-a]pyridine core was replaced by a simple methyl group at R1, exhibited an IC₅₀ greater than 20,000 nM—a >200-fold reduction [1]. Similarly, analogs MS-0013 through MS-0018, in which the 8-methyl scaffold was deleted or significantly altered, showed IC₅₀ values ranging from 280 to >20,000 nM [1]. These data demonstrate that the 8-methyl substitution pattern is not merely decorative but is a structural prerequisite for high-affinity target engagement in this chemotype.

Hedgehog pathway Smoothened antagonist Structure–activity relationship

2,6-Difluorophenyl Substitution Offers Differentiated SMO Binding vs. Mono-Halogenated 2-Aryl Analogs

Within the MS-0022 chemotype, modification of the 2-aryl substituent significantly modulates SMO binding affinity. The 2-fluorophenyl analog MS-0032 displayed an IC₅₀ of 161 nM in the Shh-L2 assay and 93 nM in the BODIPY-cyclopamine competition binding assay, compared to MS-0022 (2-bromophenyl) with IC₅₀ values of 100 nM (Shh-L2) and 259 nM (BODIPY-cyclopamine) [1]. The 2,6-difluorophenyl group present in the target compound introduces a second electron-withdrawing fluorine at the ortho' position, creating a distinct electronic environment (increased dipole, altered π-stacking potential, and modified hydrogen-bond acceptor capacity) relative to mono-fluorinated or mono-brominated analogs [1][2]. Although direct IC₅₀ data for the 2,6-difluorophenyl-substituted compound in the Shh-L2 assay have not been reported, the available SAR trend indicates that the number and position of fluorine atoms on the 2-aryl ring are tunable parameters that directly impact target binding [1].

Smoothened receptor Halogen SAR Binding affinity

Positional Methyl Isomerism Creates Distinct Molecular Entities with Non-Equivalent Procurement CAS Identity

The 2-(2,6-difluorophenyl)-methylimidazo[1,2-a]pyridine family contains four positional isomers differentiated solely by the methyl group location on the pyridine ring (C5, C6, C7, or C8). Each isomer has a unique CAS Registry Number and, despite sharing the identical molecular formula (C₁₄H₁₀F₂N₂, MW 244.24), exhibits distinct SMILES strings, predicted dipole moments, and chromatographic retention behavior . The 8-methyl isomer (CAS 1548423-70-6) places the methyl substituent adjacent to the bridgehead nitrogen, a position that influences the electron density of the fused ring system and the conformational preference of the 2-aryl substituent differently than the 5-methyl (CAS 1546299-46-0), 6-methyl (CAS 1549444-42-9), or 7-methyl (CAS 1360869-21-1, 2,4-difluoro variant) isomers [1]. In the Hedgehog pathway SAR described above, substitution at the C8 position was specifically required for high potency; extension to other target classes supports the general principle that methyl positional isomerism in fused heterocycles is not functionally silent [1].

Positional isomers CAS registry Chemical identity

Dual Ortho-Fluorination Modulates ADME Properties: Class-Level Evidence from Imidazo[1,2-a]pyridine Kinase Programs

In the PDGFRβ kinase inhibitor program reported by Hicken et al. (2014), systematic fluorination of the imidazo[1,2-a]pyridine scaffold was employed to address P-glycoprotein (Pgp)-mediated efflux, a major limitation to oral bioavailability. The integration of fluorine-substituted motifs was found to significantly reduce Pgp recognition, and methylating an acidic functionality allowed the team to isolate the specific contribution of fluorine to this effect [1]. The 2,6-difluorophenyl group in the target compound places fluorine atoms at both ortho positions of the pendant phenyl ring—a substitution pattern well-established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at these sites, enhance metabolic stability, and modulate lipophilicity [2]. While these ADME benefits are class-level inferences for the specific compound (direct metabolic stability or Pgp efflux data for CAS 1548423-70-6 itself have not been published), the precedent within the imidazo[1,2-a]pyridine series provides a rational basis for selecting the 2,6-difluoro variant over non-fluorinated or mono-fluorinated analogs when downstream in vivo or cellular pharmacokinetic studies are anticipated [1][2].

Metabolic stability P-glycoprotein Fluorine effects ADME

8-Methylimidazo[1,2-a]pyridine Scaffold Is Validated In Vivo: Tumor Xenograft Efficacy with MS-0022

MS-0022, a compound containing the 8-methylimidazo[1,2-a]pyridine core, has demonstrated in vivo pharmacodynamic activity in a SUIT-2 pancreatic adenocarcinoma xenograft mouse model. Treatment with MS-0022 led to a transient delay of tumor growth that correlated with a reduction of stromal Gli1 levels, a downstream transcriptional target of Hedgehog pathway activation [1]. The compound also reduced growth of PANC-1, SUIT-2, PC-3, and FEMX tumor cell lines in vitro and exhibited a downstream inhibitory effect beyond SMO antagonism (at the level of Suppressor of fused, SUFU) in the low µM range, leading to a stronger reduction of growth compared to related SMO antagonists [1][2]. These findings establish the 8-methylimidazo[1,2-a]pyridine core as a validated starting point for in vivo chemical probe development. While the target compound (CAS 1548423-70-6) is a simpler analog lacking the benzamide extension present in MS-0022, its shared 8-methyl scaffold provides foundational validation for target engagement studies in the Hedgehog pathway and related GPCR signaling research [1].

In vivo efficacy Pancreatic adenocarcinoma Pharmacodynamic biomarker

Highest-Impact Application Scenarios for 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine Based on Differentiation Evidence


Hedgehog Pathway Chemical Probe Development: SMO Antagonist Core Scaffold

Use as a minimal 8-methylimidazo[1,2-a]pyridine core for systematic SAR exploration of SMO antagonism. The critical role of the 8-methyl substitution has been validated through MS-0022 (IC₅₀ = 100 nM in Shh-L2 assay), and the 2,6-difluorophenyl variant provides a distinct electronic profile relative to the published 2-bromo and 2-fluoro analogs (161 nM and 100 nM, respectively) for probing halogen-dependent binding interactions at the SMO heptahelical domain [1]. This compound is suitable for further derivatization at the pyridine C3 position or through the phenyl ring to optimize potency and selectivity.

Fluorinated Building Block for Kinase-Focused Medicinal Chemistry Libraries

Incorporate as a fluorinated heterocyclic building block in kinase inhibitor library design. The imidazo[1,2-a]pyridine scaffold is a recognized ATP-mimetic kinase hinge-binding motif, and the 2,6-difluorophenyl group provides the dual benefit of enhanced metabolic stability (via ortho-fluorine blockade of oxidative metabolism) and potential modulation of P-glycoprotein recognition—a key liability addressed in the PDGFRβ program where fluorine substitution was instrumental in achieving oral bioavailability [1]. The 8-methyl substituent further differentiates this scaffold from the more common 6-substituted or unsubstituted imidazo[1,2-a]pyridine kinase inhibitor cores.

Physicochemical Comparator Compound in Positional Isomer SAR Studies

Deploy as the 8-methyl reference standard in a systematic comparison of all four methyl positional isomers (5-, 6-, 7-, and 8-methyl) of the 2-(2,6-difluorophenyl)-imidazo[1,2-a]pyridine series. Each isomer has a distinct CAS number and predicted 3D conformation [1], and published SAR from the MS-0022 program demonstrates that the methyl position is a critical activity determinant (activity abolished when the 8-methyl scaffold is replaced) [2]. This scenario is particularly relevant for laboratories conducting target-agnostic phenotypic screening where the methyl position may influence cell permeability, subcellular distribution, or off-target profiles.

Synthetic Intermediate for Late-Stage Diversification via C3 or C5–C7 Functionalization

Utilize as a synthetic platform for further diversification. The 2-aryl and 8-methyl substituents are pre-installed, leaving the C3 position of the imidazole ring and the C5, C6, and C7 positions of the pyridine ring available for electrophilic substitution, cross-coupling, or C–H activation chemistry [1]. This contrasts with the 5-methyl and 6-methyl isomers, where the methyl group sterically or electronically deactivates different positions on the pyridine ring, altering the available synthetic vectors. The 8-methyl isomer preserves the C5 and C6 positions for functionalization while the methyl group ortho to the bridgehead nitrogen may influence regioselectivity in subsequent transformations [1].

Quote Request

Request a Quote for 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.